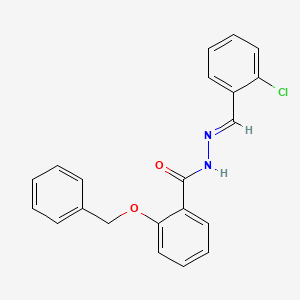
2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one
概要
説明
Synthesis Analysis
The synthesis of methoxy-substituted 2-(2-tosylaminophenyl)-4H-3,1-benzoxazin-4-ones, including compounds similar to 2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one, has been explored through various methods. These compounds are synthesized and their spectral properties such as UV, IR, and luminescence spectra have been studied, indicating the effect of the methoxy group on the strength of the intramolecular hydrogen bond (IHB) and its influence on luminescence properties (Loseva, Bolotin, & Krasovitskii, 1971).
Molecular Structure Analysis
The molecular structure of related 4H-3,1-benzoxazin-4-ones, including 2-(3-methoxyphenyl) derivatives, has been analyzed using various spectroscopic methods. The presence of a methoxy group affects the electronic distribution within the molecule, influencing its spectral properties and potentially its reactivity (Loseva et al., 1971).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, demonstrating a range of reactivities depending on the substituents present on the benzoxazin-4-one ring. The methoxy group can influence the compound's reactivity, making it a versatile intermediate for further chemical transformations. The luminescence properties of these compounds are particularly noted, suggesting potential applications in materials science (Loseva et al., 1971).
科学的研究の応用
Phytochemical Properties and Agricultural Applications
Allelochemical Properties in Gramineae Plants : Compounds with a 1,4-benzoxazin-3(4H)-one skeleton, like 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA) and 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) isolated from the Poaceae family, exhibit phytotoxic, antimicrobial, antifungal, and insecticidal properties. These compounds have potential agronomic utility due to their bioactivity and are subject to ongoing research for their possible uses in crop protection and pest management (Macias et al., 2006).
Ecological Role and Herbicide Models : Extensive research has been done on the isolation, synthesis, and degradation of benzoxazinones in various systems, revealing their significant phytotoxic, antifungal, antimicrobial, and antifeedant effects. Benzoxazinones, including derivatives of 2,4-dihydroxy-1,4-benzoxazin-3(4H)-one, are being explored as leads for natural herbicide models and their role in chemical defense mechanisms of plants (Macias et al., 2009).
Organic Synthesis and Chemical Properties
Synthesis of Derivatives for Luminescence Studies : Methoxy-substituted benzoxazin-4-ones, such as 2-(2-tosylaminophenyl)-4H-3,1-benzoxazin-4-one, have been synthesized and analyzed for their UV, IR, and luminescence spectra. The position of the methoxy group affects intramolecular hydrogen bonding and luminescence properties, which is significant for applications in materials science (Loseva et al., 1971).
Synthesis of Functionalized Derivatives : Novel methods for synthesizing functionalized benzoxazine derivatives have been developed, with applications in creating oxygen-functionalized aromatic compounds. These methods are significant for the development of new organic compounds with potential applications in various fields of chemistry (Nakamura et al., 2003).
Potential Pharmaceutical Applications
- Anti-Stress Oxidative Properties : Novel 8-am-amino-1,4-benzoxazine derivatives have been synthesized with potential anti-stress oxidative properties. These compounds were developed using (3,4-dihydroxy-2-methoxyphenyl) (phenyl) methanone as a starting material, demonstrating the versatility of benzoxazinone derivatives in pharmaceutical research (Largeron & Fleury, 1998).
Antibacterial Properties : Research has shown the synthesis of novel benzoxazinone derivatives bearing chalcone moiety, with evaluation for antibacterial properties. This highlights the potential of these compounds in developing new antimicrobial agents (Soliman et al., 2023).
Phytotoxicity and Herbicide Potential : Studies on the structure-activity relationships of benzoxazinones and their degradation products have shown significant phytotoxic effects. This research aids in understanding the ecological role of these compounds and proposes new models for natural herbicides based on the 1,4-benzoxazine skeleton (Macias et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3-methoxyphenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-18-11-6-4-5-10(9-11)14-16-13-8-3-2-7-12(13)15(17)19-14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJLPHFMBUSVQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506151.png)

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506167.png)
![2-methyl-4-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)nicotinamide dihydrochloride](/img/structure/B5506178.png)
![5-[(4-amino-1-piperidinyl)carbonyl]-3-methyl-1-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5506181.png)


![[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5506206.png)

![1,3,7-trimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5506226.png)
![N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5506232.png)

![3-bromo-N'-{2-[(4-bromobenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5506237.png)